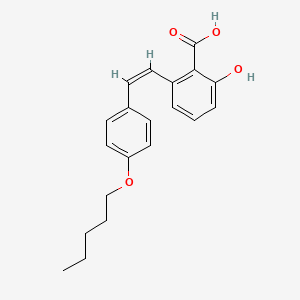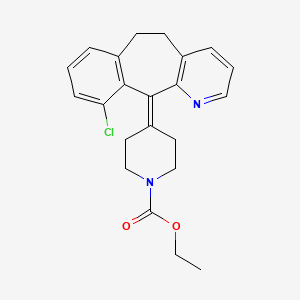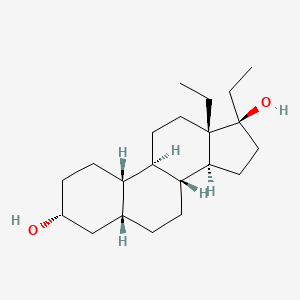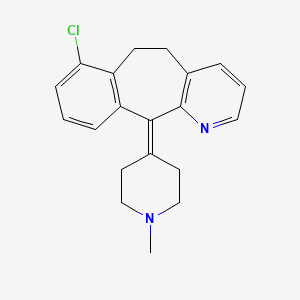
(3S)-β-隐黄素
描述
(3S)-beta-Cryptoxanthin is a carotenoid found in various fruits, vegetables, and other plant sources. It is a member of the carotenoid family, which includes other well-known compounds such as beta-carotene and lycopene. (3S)-beta-Cryptoxanthin is a powerful antioxidant that can help protect cells from oxidative damage. It has been studied for its potential to prevent and treat a variety of diseases, including cancer, heart disease, and age-related macular degeneration.
科学研究应用
营养补充剂
“(3S)-β-隐黄素”是人类血清和组织中含量最高的类胡萝卜素之一 . 它被用作营养补充剂,尤其是在人口中作为补充剂使用 . 一些研究表明,“(3S)-β-隐黄素”在典型饮食中的生物利用度高于其他主要类胡萝卜素,这表明富含“(3S)-β-隐黄素”的食物可能是类胡萝卜素的良好来源 .
食品添加剂和着色剂
“(3S)-β-隐黄素”作为食品添加剂和着色剂的使用促进了多种方法来识别和量化游离的“(3S)-β-隐黄素”和“(3S)-β-隐黄素”酯 .
维生素A原
“(3S)-β-隐黄素”为人类健康提供了多种潜在益处,包括作为维生素A原 . 人类必须从食物或补充剂中获取类胡萝卜素,然后将其转化为维生素A .
抗肥胖作用
“(3S)-β-隐黄素”已被发现具有抗肥胖作用 . 在全球肥胖率不断上升的背景下,这可能是一个重要的应用。
抗氧化活性
“(3S)-β-隐黄素”具有抗氧化活性 . 抗氧化剂是可以预防或减缓由自由基引起的细胞损伤的物质,自由基是不稳定的分子,人体在应对环境和其他压力时会产生。
抗炎和抗癌活性
“(3S)-β-隐黄素”已被发现具有抗炎和抗癌活性 . 这表明它可能被用于治疗或预防某些类型的癌症。
药代动力学研究
一项关于“(3S)-β-隐黄素”补充剂在健康女性中的安全性、耐受性和药代动力学的研究发现,补充 8 周(每天 3 和 6 毫克)是安全且耐受良好的
属性
IUPAC Name |
(1S)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMASLKHVQRHNES-GMKWGACXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@@H](CC2(C)C)O)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659315 | |
| Record name | (3S)-beta,beta-Caroten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200446-88-3 | |
| Record name | Cryptoxanthin, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1200446883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-beta,beta-Caroten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CRYPTOXANTHIN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IJP7J5923 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (3S)-beta-Cryptoxanthin in maize breeding, and how does its genetic control differ from other carotenoids?
A1: (3S)-beta-Cryptoxanthin is a provitamin A carotenoid that converts to retinol (Vitamin A) in the human body. Enhancing its levels in staple crops like maize is a key target for biofortification efforts. Research on maize has identified quantitative trait loci (QTLs) associated with (3S)-beta-Cryptoxanthin levels. Interestingly, the study found a specific QTL for the ratio of (3S)-beta-Cryptoxanthin + (3R)-beta-Cryptoxanthin to zeaxanthin, highlighting a potential genetic control mechanism for the conversion of beta-Cryptoxanthin to zeaxanthin in the carotenoid pathway []. This suggests that breeding strategies could target this specific QTL to enhance (3S)-beta-Cryptoxanthin levels in maize.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















